2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid

Catalog No.
S3363624
CAS No.
1029107-56-9
M.F
C14H13NO3
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid

CAS Number

1029107-56-9

Product Name

2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid

IUPAC Name

2-anilino-2-(3-hydroxyphenyl)acetic acid

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C14H13NO3/c16-12-8-4-5-10(9-12)13(14(17)18)15-11-6-2-1-3-7-11/h1-9,13,15-16H,(H,17,18)

InChI Key

WJHVYWXAJJKHRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(C2=CC(=CC=C2)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(C2=CC(=CC=C2)O)C(=O)O

2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid is an organic compound characterized by the presence of both a hydroxyphenyl group and a phenylamino group attached to an acetic acid moiety. Its chemical structure can be represented as follows:

  • Molecular Formula: C15_{15}H15_{15}N1_{1}O3_{3}
  • CAS Number: 1029107-56-9

The compound exhibits both acidic and basic properties due to the presence of the carboxylic acid and amine functional groups, respectively. This dual functionality allows it to participate in various

, including:

  • Oxidation: The hydroxy group can be oxidized to a carbonyl group using agents like potassium permanganate, yielding 2-(3-Oxophenyl)-2-(phenylamino)acetic acid.
  • Reduction: The carboxylic acid group can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride, resulting in 2-(3-Hydroxyphenyl)-2-(phenylamino)ethanol.
  • Substitution: The phenylamino group can engage in electrophilic aromatic substitution reactions with electrophiles like bromine in the presence of Lewis acids, producing derivatives such as 2-(3-Bromophenyl)-2-(phenylamino)acetic acid.

Research indicates that 2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid may possess significant biological activities. Studies have explored its potential antimicrobial and anti-inflammatory properties. The compound's ability to interact with various biological targets suggests it could modulate pathways involved in inflammation and microbial growth. Its mechanism of action may involve binding to enzymes or receptors, thereby influencing their activity.

The synthesis of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid typically follows these steps:

  • Condensation Reaction: 3-hydroxybenzaldehyde reacts with aniline in the presence of an acid catalyst to form a Schiff base.
  • Reduction: The Schiff base is reduced using sodium borohydride to yield the corresponding amine.
  • Acylation: The amine undergoes acylation with chloroacetic acid under basic conditions to form the final product.

Industrial synthesis may utilize continuous flow reactors and green chemistry principles to optimize yield and minimize environmental impact.

The compound has potential applications across various fields:

  • Chemistry: It serves as an intermediate in organic synthesis.
  • Biology: Investigated for its antimicrobial and anti-inflammatory properties, it could be relevant in drug development.
  • Industry: Utilized in synthesizing specialty chemicals and materials, its unique functional groups enable diverse applications.

Studies on interaction mechanisms suggest that 2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid may engage in chelation with metal ions, similar to other chelating agents. This interaction could influence metal ion transport or availability within biological systems. Further research is needed to elucidate specific interactions with biological targets.

Several compounds share structural similarities with 2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid:

  • 2-(4-Hydroxyphenyl)-2-(phenylamino)acetic acid: Similar structure with the hydroxy group positioned para instead of meta.
  • 2-(3-Hydroxyphenyl)-2-(methylamino)acetic acid: Contains a methylamino group instead of a phenylamino group.

Uniqueness

The uniqueness of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid lies in the specific arrangement of its hydroxy and phenylamino groups, which significantly influences its reactivity and biological interactions. This distinct structural configuration may provide advantages in targeted applications within research and industry compared to its analogs.

XLogP3

2.8

Sequence

X

Dates

Last modified: 08-19-2023

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